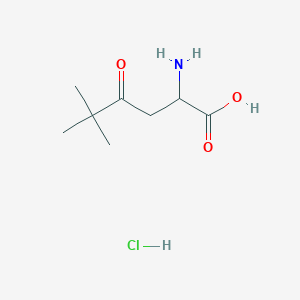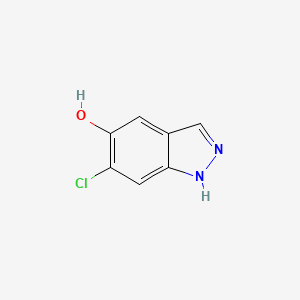![molecular formula C14H24N2O6 B1378943 5-Boc-2,5-diazaspiro[3.5]nonane oxalate CAS No. 1408076-07-2](/img/structure/B1378943.png)
5-Boc-2,5-diazaspiro[3.5]nonane oxalate
Descripción general
Descripción
5-Boc-2,5-diazaspiro[3.5]nonane oxalate: is a heterocyclic compound with the molecular formula C14H24N2O6. It is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The compound features a spirocyclic structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate typically involves the protection of the nitrogen atoms with a tert-butoxycarbonyl (Boc) group, followed by the formation of the spirocyclic structure. One common method involves the reaction of a suitable diamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected intermediate. This intermediate is then cyclized to form the spirocyclic structure, followed by the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The Boc-protected nitrogen atoms can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine, which can then participate in further chemical transformations.
Cyclization Reactions: The spirocyclic structure can be further modified through cyclization reactions to form more complex ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent can be used to remove the Boc groups.
Cyclization: Various cyclization agents and catalysts can be employed, depending on the desired ring structure.
Major Products:
Substituted Derivatives: New compounds with different functional groups attached to the nitrogen atoms.
Free Amines: Resulting from the deprotection of Boc groups.
Complex Ring Systems: Formed through further cyclization reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is used as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and advanced materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Boc-2,5-diazaspiro[3.5]nonane oxalate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon deprotection. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The spirocyclic structure can also influence the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 5-Boc-2,5-diazaspiro[3.5]nonane hemioxalate
Comparison: 5-Boc-2,5-diazaspiro[3.5]nonane oxalate is unique due to its specific spirocyclic structure and Boc protection, which provide distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the Boc group also allows for selective deprotection, enabling the synthesis of a wide range of derivatives.
Propiedades
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZFDVHPOHCJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)




![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

